2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,4,5-trimethoxybenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit potential pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its efficacy and mechanism of action in various biological assays.
Materials Science: Oxadiazoles are used in the development of advanced materials, including organic light-emitting diodes (OLEDs), liquid crystals, and polymers. The compound’s unique electronic properties make it a candidate for such applications.
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide, given the biological activity of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trimethoxyphenyl groups can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 2-(2,4,5-Trimethoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-(3,4,5-Trimethoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(2,4,5-Trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of multiple methoxy groups on both aromatic rings. These groups can significantly influence the compound’s electronic properties, solubility, and biological activity. The specific arrangement of methoxy groups may also affect the compound’s reactivity and interaction with molecular targets, distinguishing it from other similar oxadiazole derivatives.
Properties
CAS No. |
90754-82-8 |
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Molecular Formula |
C20H22N2O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H22N2O7/c1-23-13-10-15(25-3)14(24-2)9-12(13)20-22-21-19(29-20)11-7-16(26-4)18(28-6)17(8-11)27-5/h7-10H,1-6H3 |
InChI Key |
XYUIOPTXFWKWSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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